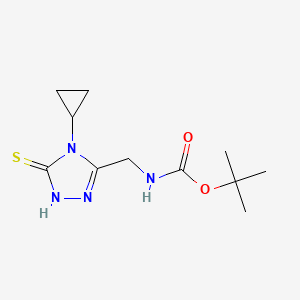

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate

Übersicht

Beschreibung

The compound tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate is a chemical entity that appears to be related to a variety of tert-butyl carbamate derivatives. These derivatives are often studied for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve several chemical reactions, including cycloadditions, lithiation, and photochemical reactions. For instance, the 1,3-dipolar cycloaddition is a common method to introduce the triazole moiety into the molecule . Lithiation reactions are used to introduce substituents at specific positions on the cyclopropane ring, which can then be further modified . Photochemical ring contraction has also been employed to create cyclopropanone derivatives from pyrrolinones, which can be further transformed into tert-butyl carbamate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. Vibrational frequency analysis and computational methods such as DFT are used to predict and confirm the molecular geometry and electronic structure . Heteronuclear NMR experiments are particularly useful for elucidating the structure of molecules containing triazole rings . X-ray diffraction studies provide definitive information on the crystal structure and intermolecular interactions .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a range of chemical reactions. Cycloadditions are a key reaction type, allowing for the construction of complex heterocyclic systems . These reactions can be catalyzed by metals such as copper, and the regio- and stereochemistry of the products can be controlled under certain conditions . The reactivity of these compounds with various electrophiles and nucleophiles has been explored, leading to a diverse array of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. Computational studies provide insights into the electronic properties, such as HOMO-LUMO gaps, which are indicative of chemical stability and reactivity . Experimental studies, including IR and NMR spectroscopy, complement these findings and provide detailed information on the molecular vibrations and electronic environment of the atoms within the molecule .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant antibacterial activity. This could be useful in dealing with the escalating problems of microbial resistance .

Antifungal Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Triazoles are featured in many kinds of drugs, including antifungal drugs . Notable triazoles include fluconazole and itraconazole .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant antifungal activity. This could be useful in dealing with various fungal infections .

Anticancer Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, Letrozole, anastrozole, and vorozole as anticancer drugs are very effective .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant anticancer activity. This could be useful in dealing with various types of cancer .

Antiviral Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Triazoles and their derivatives have significant biological properties including antiviral activities . For example, Ribavirin is a broad-spectrum antiviral drug used in the treatment of hepatitis .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant antiviral activity. This could be useful in dealing with various viral infections .

Anticonvulsant Agents

- Scientific Field : Pharmaceuticals

- Application Summary : Compounds containing a triazole have an important application value in various fields, such as anticonvulsant .

- Results or Outcomes : The results indicate that 1,2,4-triazole and its derivatives have significant anticonvulsant activity. This could be useful in dealing with various convulsive disorders .

Analgesic Agents

Safety And Hazards

The safety and hazards of a compound are extremely important, especially if the compound is used in industry or medicine. This could include toxicity data, flammability, environmental impact, and safety measures that need to be taken while handling the compound.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, further studies that could be done, or improvements that could be made to the synthesis process.

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-11(2,3)17-10(16)12-6-8-13-14-9(18)15(8)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEBRKREEAVQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NNC(=S)N1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370845 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729748 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

tert-Butyl ((4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)carbamate | |

CAS RN |

306935-44-4 | |

| Record name | tert-Butyl [(4-cyclopropyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.